Jqad1

EP300 CBP HAT inhibitor

Standard EP300 catalytic inhibitors (e.g., A485) cannot discriminate EP300 from CBP and leave scaffolding functions intact. JQAD1 overcomes both limitations as a CRBN-dependent PROTAC degrader. - **Selective degradation**: DC50 ≤31.6 nM for EP300; no CBP depletion at working concentrations. - **Paralog selectivity validated**: Kelly, NGP, SIMA neuroblastoma lines (0.5-1 μM, 24-96h). - **In vivo regimen**: 40 mg/kg IP daily, 14-21 days; tumor suppression confirmed in xenografts. - **Built-in control**: Use CRBN-proficient vs. CRBN-knockout cells to confirm on-target activity.

Molecular Formula C48H52F4N6O9
Molecular Weight 933.0 g/mol
Cat. No. B15544525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJqad1
Molecular FormulaC48H52F4N6O9
Molecular Weight933.0 g/mol
Structural Identifiers
InChIInChI=1S/C48H52F4N6O9/c1-29(48(50,51)52)56(27-30-12-14-32(49)15-13-30)41(61)28-57-45(65)47(67-46(57)66)23-22-31-25-34(17-19-37(31)47)54-39(59)11-9-7-5-3-2-4-6-8-10-24-53-33-16-18-35-36(26-33)44(64)58(43(35)63)38-20-21-40(60)55-42(38)62/h12-19,25-26,29,38,53H,2-11,20-24,27-28H2,1H3,(H,54,59)(H,55,60,62)/t29-,38?,47+/m0/s1
InChIKeyTWCIGBYYSZQAAA-GWWVHQGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JQAD1 Compound Profile & Core Pharmacology


JQAD1 (CAS 2417097-18-6) is a cereblon (CRBN)-dependent proteolysis-targeting chimera (PROTAC) that selectively targets the histone acetyltransferase EP300 (p300) for ubiquitin-proteasome degradation. Its molecular architecture comprises the EP300 catalytic inhibitor A485 conjugated via a linker to a CRBN E3 ligase ligand [1]. JQAD1 achieves a DC50 of ≤31.6 nM for EP300 degradation in neuroblastoma cell lines, with no significant effect on the paralogous coactivator CBP at concentrations that induce near-complete EP300 depletion . The compound suppresses H3K27 acetylation (H3K27ac) at transcriptional core regulatory circuitry (CRC) enhancers, induces apoptosis via caspase-3 and PARP1 cleavage, and demonstrates CRBN-dependent anti-tumor activity in vivo .

1 CRBN-dependent EP300 degradation, reported paralog-selective profile over CBP
2 Suitable for loss-of-function studies requiring both catalytic and scaffolding function removal
3 Model context: MYCN-amplified neuroblastoma cell lines and xenograft research

Why JQAD1 Cannot Be Substituted


EP300 and its paralog CBP share 91% sequence identity in their catalytic HAT domains, rendering small-molecule catalytic inhibitors such as A485 incapable of discriminating between these two proteins [1]. This lack of paralog selectivity leads to off-target H3K27ac suppression across both EP300- and CBP-dependent enhancers, confounding mechanistic interpretation and increasing toxicity to untransformed cells where CBP-mediated compensation is essential [2]. Furthermore, EP300 possesses non-catalytic scaffolding functions—including direct promotion of MYCN expression and apoptosis repression—that persist even when its enzymatic activity is fully inhibited. Only complete degradation of the EP300 protein abolishes both catalytic and scaffolding roles simultaneously [3]. Generic substitution of JQAD1 with an EP300 inhibitor or a non-selective degrader therefore introduces uncontrolled variables that compromise experimental reproducibility and invalidate EP300-specific conclusions. The quantitative evidence below establishes why JQAD1 is uniquely qualified for studies requiring genuine EP300 loss-of-function interrogation.

Catalytic inhibitor mismatch
A485 and related EP300/CBP inhibitors lack paralog selectivity and fail to eliminate scaffolding functions; reported EP300-specific conclusions may be confounded.
Pan-degrader or CBP-sparing degrader mismatch
Non-selective degraders may not reproduce the reported EP300-depletion phenotype; H3K27ac loss at CRC enhancers and apoptosis induction may differ.
Mechanism-of-action control may not transfer
CRBN-dependent degradation specificity cannot be assumed for generic PROTACs; CRBN-knockout rescue experiments require compound-specific validation.

JQAD1 Comparative Evidence


Paralog Selectivity: JQAD1 vs. A485

JQAD1 selectively degrades EP300 while completely sparing the closely related paralog CBP. In SILAC-labeled Kelly neuroblastoma cells treated with 500 nM JQAD1 for 24 hours followed by quantitative mass spectrometry, EP300 was the only protein among >7,000 detected that showed statistically significant depletion (p < 0.01) relative to vehicle control [1]. In contrast, the catalytic EP300 inhibitor A485 (the warhead component of JQAD1) binds both EP300 and CBP with nearly identical affinity (Kd values differ by <2-fold) due to their highly conserved HAT domain architecture [2].

Paralog Selectivity
Head-to-head
EP300 significantly depleted (p < 0.01); CBP unchanged. A485 binds both with nearly identical Kd.
Supports EP300-specific phenotypic interpretation without CBP confounding.
SILAC proteomics, Kelly cells, 500 nM, 24 h.
EP300 CBP HAT inhibitor paralog selectivity SILAC proteomics

Cell Viability: JQAD1 vs. A485

JQAD1 demonstrates substantially greater anti-proliferative potency compared to its parent inhibitor A485 at equimolar concentrations. In Kelly MYCN-amplified neuroblastoma cells treated for 6 days, 1 μM (R,S)-JQAD1 reduced cell viability by approximately 95% relative to DMSO control, whereas 1 μM (R,S)-A485 achieved only approximately 40% growth inhibition [1]. The stark difference in potency reflects JQAD1's ability to eliminate both catalytic and non-catalytic EP300 functions through complete protein degradation, a mechanism unavailable to occupancy-driven catalytic inhibitors .

Cell Viability
Head-to-head
JQAD1 1 μM: ~95% growth inhibition. A485 1 μM: ~40% inhibition.
Reported greater maximal growth suppression than catalytic inhibitor at identical concentration.
Kelly cells, 6-day treatment, CellTiter-Glo.
neuroblastoma EP300 degradation cell viability PROTAC A485

Apoptosis Induction: JQAD1 vs. A485

JQAD1 induces markedly higher levels of apoptosis compared to A485 in EP300-dependent neuroblastoma models. In Kelly cells treated with 500 nM of each compound, sub-G1 DNA content (an established flow cytometry marker of apoptotic cell death) was measured at multiple timepoints over 96 hours. JQAD1 treatment resulted in >40% sub-G1 events by 72-96 hours, whereas A485 produced <10% sub-G1 events across the same time course [1]. In NGP neuroblastoma cells at 1 μM, JQAD1 similarly drove >30% sub-G1 accumulation while A485 again remained below 10% [2]. This differential reflects the requirement for EP300 scaffolding function removal—achieved only by degradation—to fully derepress the apoptotic machinery .

Apoptosis Induction
Head-to-head
JQAD1: >40% sub-G1 at 72–96 h (500 nM). A485: <10% sub-G1.
Supports apoptosis pathway-response interpretation requiring scaffolding function removal.
Kelly and NGP cells, PI-flow cytometry.
apoptosis sub-G1 flow cytometry neuroblastoma EP300

CRBN-Dependent Degradation Confirmation

JQAD1's EP300 degradation activity is strictly dependent on CRBN E3 ligase engagement, providing a built-in specificity control for experimental design. In Kelly-Cas9 cells engineered with CRISPR-mediated CRBN knockout (CRBN-1 and CRBN-3 sgRNAs), JQAD1 treatment across a concentration range up to 10 μM for 7 days produced no reduction in cell viability compared to untreated controls, whereas isogenic control cells (ch2.2, LACZ sgRNAs) exhibited dose-dependent growth inhibition [1]. Furthermore, JQAD1 treatment suppresses EP300 protein expression and H3K27ac modification in wild-type Kelly cells but fails to do so in CRBN knockout cells, as confirmed by western blotting . This CRBN-dependence distinguishes JQAD1 from compounds that may induce cytotoxicity through off-target mechanisms unrelated to EP300 degradation.

CRBN-Dependent Mechanism
Method context
No EP300 degradation or viability reduction in CRBN-knockout cells; target engagement control confirmed.
Enables unambiguous attribution of phenotypes to EP300 degradation via built-in CRBN control.
Kelly-Cas9 CRBN-KO vs. control sgRNAs, western blot.
CRBN PROTAC target engagement EP300 degradation mechanism of action

In Vivo Tumor Suppression in Neuroblastoma

JQAD1 demonstrates robust in vivo anti-tumor activity in an aggressive MYCN-amplified neuroblastoma model. NSG mice bearing established Kelly cell xenografts were treated with JQAD1 at 40 mg/kg intraperitoneally once daily for 21 days. Two-way ANOVA with mixed-effects analysis demonstrated significant tumor growth suppression in the JQAD1 treatment group compared to vehicle control (p < 0.0001) [1]. Kaplan-Meier survival analysis further revealed that JQAD1 treatment significantly prolonged survival, with a log-rank test p-value of 0.0003 for JQAD1-treated mice versus vehicle controls [2]. Immunohistochemistry of tumors harvested after 14 days of treatment confirmed substantial reduction in EP300 protein levels with no compensatory upregulation of CBP, validating target engagement in vivo [3]. A mouse pharmacokinetic study established a serum half-life of 13.3 ± 3.37 hours and a Cmax of 7 μmol/L following 10 mg/kg intraperitoneal administration .

In Vivo Model Response
Reported
Tumor growth: p < 0.0001 vs. vehicle; survival: p = 0.0003 (log-rank).
Reported tumor growth suppression and survival endpoint context in neuroblastoma xenograft model.
Kelly xenografts, NSG mice, 40 mg/kg I.P. daily.
xenograft neuroblastoma in vivo efficacy tumor growth survival

Transcriptomic Signature of EP300 Degradation

RNA-sequencing analysis of Kelly neuroblastoma cells treated with JQAD1 versus A485 reveals distinct transcriptomic signatures attributable to EP300 degradation rather than catalytic inhibition alone. In vivo, RNA-seq performed on tumor cells recovered from Kelly xenograft-bearing NSG mice treated with JQAD1 (40 mg/kg daily × 14 days, n=3) versus vehicle control (n=4) demonstrated preferential downregulation of genes associated with super-enhancers and the transcriptional core regulatory circuitry (CRC) [1]. The fold-change reduction in CRC gene expression was significantly greater than that observed for typical enhancer-associated genes (p < 0.0001) and for super-enhancer-associated genes overall (p = 0.0223) [2]. Notably, MYCN and CRC component genes were specifically downregulated in JQAD1-treated tumors, a finding consistent with EP300's non-catalytic scaffolding role in maintaining CRC transcription factor expression .

Transcriptomic Signature
Cross-study
CRC genes downregulated vs. typical enhancer genes (p < 0.0001). Super-enhancer genes also reduced (p = 0.0223).
Supports interrogation of EP300 scaffolding and catalytic roles in enhancer landscape regulation.
RNA-seq from Kelly xenograft tumors, 14-day treatment.
RNA-seq transcriptomics enhancer regulation CRC genes MYCN

JQAD1 Research Applications


EP300 Loss-of-Function in MYCN-Amplified Neuroblastoma

JQAD1 is the compound of choice for dissecting EP300-specific functions in MYCN-amplified neuroblastoma models. Its paralog selectivity—sparing CBP entirely at concentrations that deplete EP300—enables unambiguous attribution of phenotypic outcomes to EP300 loss, a requirement unmet by catalytic inhibitors such as A485 [1]. The compound has been validated in Kelly, NGP, and SIMA neuroblastoma cell lines, with established working concentrations of 0.5-1 μM for 24-96 hour treatments and confirmed EP300 degradation, H3K27ac loss, and apoptosis induction [2]. For in vivo studies, a 40 mg/kg daily intraperitoneal regimen for 14-21 days produces robust tumor growth suppression and target engagement in Kelly xenografts [3].

Non-Catalytic Scaffolding Functions of EP300

JQAD1 uniquely enables the study of EP300's non-catalytic scaffolding roles—functions that persist when the HAT domain is pharmacologically inhibited. Comparative studies using JQAD1 versus A485 have demonstrated that EP300 scaffolding contributes to MYCN transcriptional maintenance and apoptosis repression independently of acetyltransferase activity [1]. Researchers should treat parallel cultures with JQAD1 (500 nM-1 μM) and A485 (equimolar) and assess differential phenotypes; outcomes observed only with JQAD1 reflect scaffolding-dependent functions [2]. This experimental design has been validated in the discovery that EP300 degradation, but not catalytic inhibition, fully suppresses CRC gene expression and induces maximal apoptosis in neuroblastoma [3].

CRBN-Dependent Specificity Control

JQAD1's strict CRBN dependence provides a built-in experimental control for target engagement specificity. Procurement of JQAD1 should be accompanied by the use of CRBN-proficient and CRBN-deficient isogenic cell lines (e.g., Kelly-Cas9 with CRBN sgRNAs vs. control sgRNAs) to confirm that observed phenotypes arise specifically from EP300 degradation rather than off-target PROTAC effects [1]. JQAD1 treatment fails to degrade EP300, reduce H3K27ac, or suppress viability in CRBN knockout cells, establishing a clean on-target baseline [2]. This control is essential for publication-quality data in PROTAC mechanism-of-action studies and is directly supported by the primary literature characterizing JQAD1 [3].

Super-Enhancer Dependency Mapping

JQAD1 is a validated tool for mapping EP300-dependent enhancer landscapes and super-enhancer dependencies. Treatment of neuroblastoma cells with JQAD1 produces loss of H3K27ac specifically at EP300-occupied enhancers, with preferential depletion at transcriptional CRC super-enhancers [1]. RNA-seq analysis of JQAD1-treated cells or tumors reveals selective downregulation of super-enhancer-associated genes and CRC transcription factors (p < 0.0001 for CRC genes vs. typical enhancer genes) [2]. This application is supported by publicly available RNA-seq datasets (GEO Accession GSM4835889 and GSM4835890) from Kelly cells treated with JQAD1, enabling cross-study comparisons and meta-analyses [3].

Application
Selection Property
Validation Focus
EP300 Loss-of-Function in MYCN-Amplified Neuroblastoma
Paralog selectivity over CBP
EP300-specific degradation and CRC enhancer H3K27ac loss in Kelly, NGP, SIMA lines
Non-Catalytic Scaffolding Function Studies
Degradation vs. catalytic inhibition comparator
Differential phenotypes between JQAD1 and A485; MYCN and apoptosis endpoint interpretation
CRBN-Dependent Specificity Control
Strict CRBN E3 ligase dependence
On-target confirmation using isogenic CRBN-KO vs. control cell pairs
Super-Enhancer Dependency Mapping
CRC enhancer H3K27ac depletion
RNA-seq super-enhancer and CRC gene downregulation endpoint context

Technical Documentation Hub

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24 linked technical documents
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